molecular formula C11H18O3 B14567020 Acetic acid;3-methyloct-7-en-1-yn-3-ol CAS No. 61422-77-3

Acetic acid;3-methyloct-7-en-1-yn-3-ol

Cat. No.: B14567020
CAS No.: 61422-77-3
M. Wt: 198.26 g/mol
InChI Key: BFLVRQFLFXZKDU-UHFFFAOYSA-N
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Description

The compound "Acetic acid;3-methyloct-7-en-1-yn-3-ol" is a hybrid molecule combining acetic acid (CH₃COOH) with 3-methyloct-7-en-1-yn-3-ol, an alkyne-alcohol derivative. Acetic acid is a well-studied carboxylic acid central to metabolic pathways (e.g., acetyl-CoA synthesis) and industrial processes (e.g., vinegar production) . The 3-methyloct-7-en-1-yn-3-ol moiety introduces structural complexity with an unsaturated hydrocarbon chain (alkene and alkyne groups) and a tertiary alcohol, which may influence solubility, reactivity, and biological activity.

Properties

CAS No.

61422-77-3

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

acetic acid;3-methyloct-7-en-1-yn-3-ol

InChI

InChI=1S/C9H14O.C2H4O2/c1-4-6-7-8-9(3,10)5-2;1-2(3)4/h2,4,10H,1,6-8H2,3H3;1H3,(H,3,4)

InChI Key

BFLVRQFLFXZKDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(CCCC=C)(C#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methyloct-7-en-1-yn-3-ol typically involves the reaction of acetic acid with a precursor molecule that contains both an alkyne and an alcohol functional group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methyloct-7-en-1-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like halides for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Acetic acid;3-methyloct-7-en-1-yn-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;3-methyloct-7-en-1-yn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to specific biological effects. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Functional Groups Key Properties Applications/Context
Acetic acid Carboxylic acid (-COOH) Polar, acidic (pKa ≈ 4.76), miscible in water Food preservation, metabolic precursor (e.g., acetyl-CoA), industrial synthesis
3-methyloct-7-en-1-yn-3-ol Alkyne (C≡C), alkene (C=C), tertiary alcohol Hydrophobic, potential for radical/electrophilic reactions Hypothetical: Potential surfactant or bioactive intermediate (no direct evidence)
Formic acid Carboxylic acid (-COOH) Stronger acid (pKa ≈ 3.75), fully miscible in water Textile processing, antimicrobial agent, methanol metabolism
Glacial acetic acid Concentrated acetic acid (≥99%) Corrosive, low water content Solvent for organic synthesis, cellulose acetate production

Key Observations :

  • However, the tertiary alcohol could reduce solubility in aqueous systems, limiting biological applicability without derivatization .
  • Unlike formic acid, acetic acid derivatives like "Acetic acid;3-methyloct-7-en-1-yn-3-ol" are less likely to participate in methanol metabolism but may interact with lipid-rich systems due to hydrophobic moieties .
Metabolic and Industrial Relevance
  • Acetic acid is central to the tricarboxylic acid (TCA) cycle and bacterial ethanol oxidation pathways via PQQ-dependent alcohol dehydrogenase (PQQ-ADH), as demonstrated in Acetobacter pasteurianus . Engineered strains overexpressing PQQ-ADH show enhanced acetate tolerance and yield (up to 60 g/L in optimized conditions) .
  • 3-methyloct-7-en-1-yn-3-ol shares structural similarities with terpene alcohols (e.g., farnesol), which are known for antimicrobial properties. However, the alkyne group could introduce toxicity risks, as seen in acetylene-derived metabolites .
  • Formic acid is metabolized via the formate dehydrogenase pathway in bacteria, producing CO₂ and ATP, whereas acetic acid is typically oxidized to CO₂ via acetyl-CoA .

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